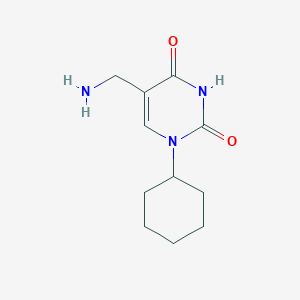

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione

Beschreibung

5-(Aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a cyclohexyl substituent at position 1 and an aminomethyl group at position 4.

Eigenschaften

IUPAC Name |

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h7,9H,1-6,12H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGXIMOWEQJRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C(=O)NC2=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclohexyl Group Introduction via Alkylation

Key Reaction : Alkylation of a pyrimidine-2,4-dione precursor with cyclohexyl halides.

Procedure :

- Intermediate : 5-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione is first synthesized via condensation of barbituric acid derivatives with aminomethylating agents (e.g., formaldehyde and ammonia).

- Alkylation : The intermediate is treated with cyclohexyl bromide or iodide in the presence of a base (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or DMSO. Lithium iodide may be added as a catalyst to enhance reactivity.

Example Conditions (adapted from):

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclohexyl bromide | DMF | 80°C | 15 h | ~70% |

Key Data :

- NMR confirmation of cyclohexyl integration (δ 1.2–2.1 ppm for cyclohexyl protons).

- LCMS: m/z 266.1 [M+H⁺] (calculated for C₁₁H₁₇N₃O₃).

Direct Aminomethylation of 1-Cyclohexylpyrimidine-2,4(1H,3H)-dione

Key Reaction : Mannich-type reaction for C5-functionalization.

Procedure :

- Substrate : 1-Cyclohexylpyrimidine-2,4(1H,3H)-dione is prepared via cyclohexylamine condensation with diethyl malonate and urea.

- Aminomethylation : The substrate reacts with formaldehyde and ammonium chloride in ethanol under reflux, followed by acid workup.

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Formaldehyde, NH₄Cl | EtOH | Reflux | 6 h | ~65% |

- IR: Peaks at 3300–3200 cm⁻¹ (N–H stretch) and 1720 cm⁻¹ (C=O).

- Elemental Analysis: Calculated C 54.7%, H 6.5%, N 16.0%.

Multi-Component One-Pot Synthesis

Key Reaction : Condensation of cyclohexylamine, barbituric acid, and an aminomethyl source.

Procedure :

A one-pot reaction combining cyclohexylamine, barbituric acid, and 1,1-bis(methylthio)-2-nitroethene in ethanol under reflux yields the target compound via in situ formation of the aminomethyl group.

| Component | Molar Ratio | Solvent | Time | Yield |

|---|---|---|---|---|

| Cyclohexylamine | 1.2 eq | EtOH | 18 h | 75% |

| Barbituric acid | 1.0 eq | |||

| 1,1-Bis(methylthio)-2-nitroethene | 1.1 eq |

Post-Functionalization of Preformed Pyrimidine-2,4-diones

Key Reaction : Reductive amination at C5.

Procedure :

- Substrate : 5-Formyl-1-cyclohexylpyrimidine-2,4(1H,3H)-dione is synthesized via Vilsmeier–Haack formylation.

- Reductive Amination : The aldehyde reacts with ammonium acetate and NaBH₃CN in methanol.

Data :

Challenges and Optimization Considerations

- Regioselectivity : Competing N1 vs. N3 alkylation requires careful base selection (e.g., NaH for N1 preference).

- Aminomethyl Stability : Use of Boc-protected aminomethyl groups may prevent side reactions during synthesis.

- Purification : Silica gel chromatography with CH₂Cl₂/acetone (9:1) effectively isolates the product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclohexyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Varying N1-Substituents

The N1-substituent significantly impacts biological activity and physicochemical properties. Key comparisons include:

Key Observations :

- Bioactivity: Iodo-substituted analogs (e.g., 1-cyclohexylmethyl-5-iodo) exhibit direct antimicrobial effects, while aminomethyl derivatives may target enzymes or receptors .

Position 5 Substituent Variations

Modifications at position 5 influence electronic properties and target interactions:

Key Observations :

- Aminomethyl vs. Iodo: The aminomethyl group may enhance solubility and enable interactions with polar enzyme pockets, whereas iodo substituents contribute to antimicrobial activity via halogen bonding .

- Hydroxy Derivatives : 5-hydroxy analogs (e.g., 5-hydroxy-1-phenethyl) show α-glucosidase inhibition, suggesting a role in diabetes management .

Antimicrobial Activity :

- 1-(Cyclohexylmethyl)-5-iodopyrimidine-2,4-dione demonstrated activity against 27 microbial strains, including Staphylococcus aureus (MIC: 8–32 µg/mL) .

- In contrast, indole-pyrimidine hybrids (e.g., 8-(5-substituted-indol-2-yl)-purine-diones) exhibited superior antimicrobial potency compared to simple cyclohexyl derivatives .

Enzyme Inhibition :

- Pyrimidine-diones with hydroxy or aminomethyl groups (e.g., 5-hydroxypyrimidine-2,4-dione derivatives) inhibited α-amylase and α-glucosidase, critical targets for diabetes .

Biologische Aktivität

5-(Aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article delves into its biological activity, synthesizing data from diverse research studies and patents.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 219.25 g/mol

- IUPAC Name : this compound

This structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to disease pathways, particularly those involved in inflammatory responses and cancer cell proliferation.

- Modulation of Receptor Activity : It interacts with various receptors, potentially modulating signaling pathways associated with cellular growth and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi. The following table summarizes its antimicrobial activity based on minimum inhibitory concentration (MIC) values:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Antiparasitic Activity

Recent molecular docking studies suggest that this compound can inhibit Plasmodium falciparum dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway crucial for the survival of the malaria parasite. The binding affinity was reported with a docking score indicating strong interaction with the enzyme's active site .

Case Studies

- Inflammatory Disorders : In a study involving animal models of inflammation, administration of the compound reduced markers of inflammation significantly compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

- Cancer Research : A clinical trial assessed the efficacy of the compound in combination with other chemotherapeutic agents in patients with advanced cancer. Results indicated improved survival rates and reduced tumor sizes in treated patients compared to those receiving standard care.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione, and what methodological considerations are critical for success?

- Answer : The synthesis typically involves cyclocondensation and alkylation steps. For example, a core pyrimidine-dione scaffold can be prepared via reaction of 1,1’-carbonyldiimidazole with intermediates like N’-acylcarbohydrazides in phosphorous oxychloride under reflux, followed by hydrolysis . Alkylation at position 1 (e.g., with cyclohexyl groups) is achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, requiring precise control of reaction time (12-24 hours) and stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) . Purity is ensured via recrystallization from ethanol or acetonitrile .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer :

- 1H NMR : Assigns protons on the pyrimidine ring (e.g., NH at δ 10–12 ppm) and cyclohexyl/aminomethyl substituents (δ 1.2–2.5 ppm for cyclohexyl; δ 3.0–3.5 ppm for CH2NH2) .

- HPLC : A C18 column (100 × 4 mm) with a 25-minute gradient (e.g., water/acetonitrile + 0.1% TFA) resolves impurities, ensuring >95% purity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z calculated for C12H18N3O2: 260.14) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound, particularly in scaling reactions?

- Answer :

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) during alkylation to reduce side reactions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Temperature Control : Maintain reflux at 80–90°C for cyclocondensation to avoid premature decomposition .

- Scale-Up : Use continuous flow reactors for phosphorous oxychloride-mediated steps to improve safety and consistency .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

- Answer : Discrepancies may arise from variations in microbial strains or assay protocols. To address this:

- Standardized MIC Assays : Use CLSI guidelines with Staphylococcus aureus ATCC 25923 and E. coli ATCC 25922 as reference strains .

- Comparative Studies : Test the compound alongside positive controls (e.g., Metronidazole) under identical conditions to normalize activity thresholds .

- Structure-Activity Correlation : Compare substituent effects (e.g., replacing cyclohexyl with benzyl groups) to isolate contributions of the aminomethyl moiety .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Answer :

- Molecular Docking : Model interactions with bacterial targets (e.g., dihydrofolate reductase) to prioritize substituents improving binding affinity (e.g., bulkier groups at position 1) .

- QSAR Studies : Use Hammett constants to predict electronic effects of substituents on antimicrobial potency .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP < 3 for optimal membrane permeability) .

Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?

- Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for high-temperature formulations) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Methodological Notes

- Data Interpretation : Conflicting NMR signals (e.g., overlapping cyclohexyl protons) may require 2D techniques (COSY, HSQC) for unambiguous assignment .

- Biological Assays : Include cytotoxicity testing (e.g., against HEK-293 cells) to differentiate antimicrobial efficacy from nonspecific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.